Ethyl [3,3'-bipyridine]-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [3,3’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as coordination chemistry, catalysis, and materials science . This compound features two pyridine rings connected at the 3 and 3’ positions, with an ethyl ester group attached to the 6-position of one of the pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including ethyl [3,3’-bipyridine]-6-carboxylate, typically involves cross-coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halogenated pyridines with a palladium catalyst.
Negishi Coupling: This reaction involves the use of organozinc compounds and halogenated pyridines.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs similar cross-coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl [3,3’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced bipyridine derivatives .
Scientific Research Applications
Ethyl [3,3’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl [3,3’-bipyridine]-6-carboxylate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and interactions with other molecules . The compound’s molecular targets and pathways depend on the specific metal ion and the context in which it is used .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Often used in the formation of supramolecular structures and materials science.
6,6’-Bipyridine: Less common but still valuable in coordination chemistry and materials applications.
Uniqueness: Ethyl [3,3’-bipyridine]-6-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its solubility, reactivity, and coordination properties .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 5-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-6-5-11(9-15-12)10-4-3-7-14-8-10/h3-9H,2H2,1H3 |
InChI Key |
BHCKXXCONJTQLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.